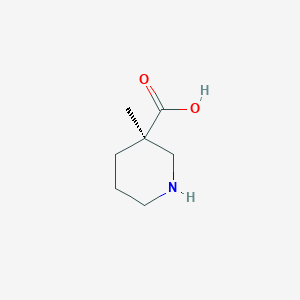![molecular formula C13H17NO2 B11764440 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine is an organic compound characterized by a cyclohexanamine group attached to a benzo[d][1,3]dioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine typically involves the condensation of benzo[d][1,3]dioxole derivatives with cyclohexanamine under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and cyclohexanamine in the presence of a suitable catalyst and solvent, such as ethanol or acetone . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetone, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine include:
- Benzo[d][1,3]dioxol-5-ylmethanamine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- Benzo[d][1,3]dioxol-5-ylmethylene-cyclohexyl-amine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h3,6-7,9,11H,1-2,4-5,8,14H2 |
Clé InChI |
YLNVNBXPIIWSEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC3=C(C=C2)OCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


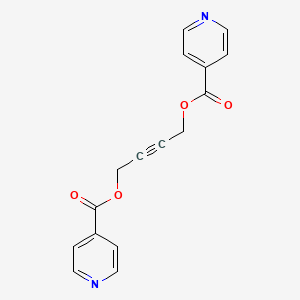
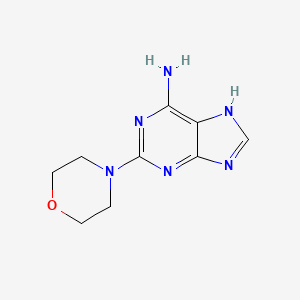
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
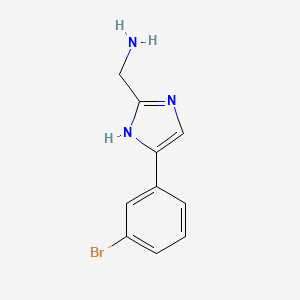
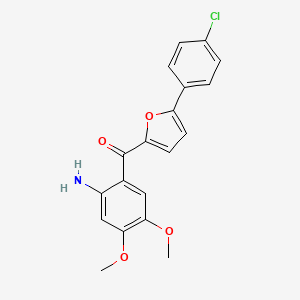
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
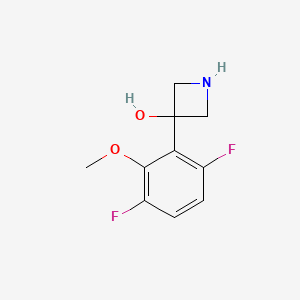
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
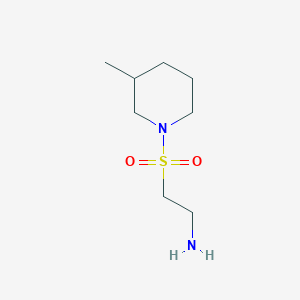
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
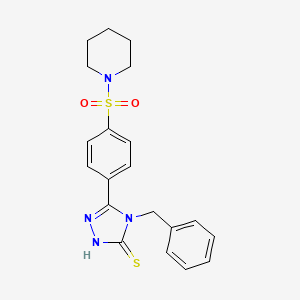
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)

